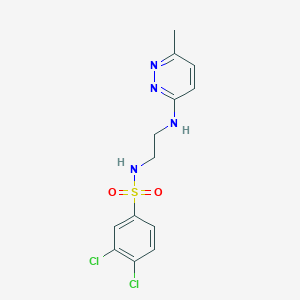

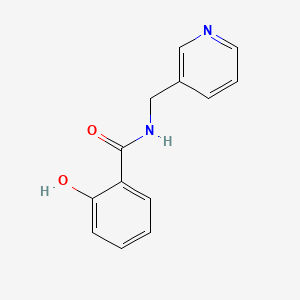

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidine derivatives often involves reactions of cyclic nitrones with acetyl chloride under varying conditions. Eijk et al. (2010) reported that reactions of four-membered cyclic nitrones with acetyl chloride differ significantly from those of other cyclic nitrones. In the presence of water, these nitrones yield 2-[(acetyloxy)-amino]-N,N-diethylalkanamides. Alternatively, in the absence of water, N,N-diethyl-4-methylene-2-azetidinecarboxamides or N,N-diethyl-2,3-dihydro-2-azetecarboxamides are obtained (Eijk, Trompenaars, Reinhoudt, & Harkema, 2010).

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated through X-ray crystallography, as demonstrated by Bartnik et al. (1998), who synthesized 1-acetyl-3-bromo-3-phenylazetidine and characterized it through spectroscopic methods and single-crystal X-ray analysis, revealing the nearly planar nature of the azetidine ring (Bartnik, Faure, & Gębicki, 1998).

Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- Chen, T., Sanjiki, T., Kato, H., & Ohta, M. (1967) studied the synthesis of functional derivatives of azetidines, including compounds similar to 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, by cyclization and photolysis methods. They provided insights into the structural formation of these compounds (Chen, T., et al., 1967).

Antimicrobial and Antioxidant Activities :

- Devi, K., Ramaiah, M., Roopa, D., & Vaidya, V. (2010) explored the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl)naphtho[2,1-b]furan-2-carboxamides. These compounds, related to the azetidine class, were evaluated for their antimicrobial and antioxidant activities (Devi, K., et al., 2010).

Conformational Analysis :

- Zagari, A., Némethy, G., & Scheraga, H. (1990) investigated the conformational constraints in azetidine-2-carboxylic acid derivatives, discussing how substitutions like those in 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide might influence protein folding and stability (Zagari, A., et al., 1990).

Biological Activities :

- Panchasara, D. R., & Pande, S. (2009) synthesized azetidine derivatives, including those with structures similar to 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, and evaluated their antibacterial and antifungal activities (Panchasara, D. R., & Pande, S., 2009).

Enzymatic Biotransformation :

- Leng, D., Wang, D., Pan, J.-H., Huang, Z.-t., & Wang, M.-X. (2009) demonstrated the enantioselective biotransformation of racemic azetidine-2-carbonitriles, a process that may be relevant for the production of chiral derivatives of 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide (Leng, D., et al., 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-4-17-11(18-5-2)6-13-12(16)10-7-14(8-10)9(3)15/h10-11H,4-8H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUARTGXBTYDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1CN(C1)C(=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

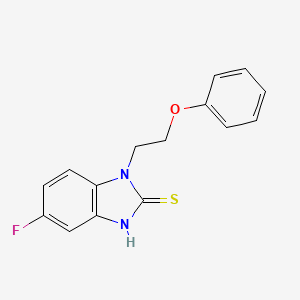

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)

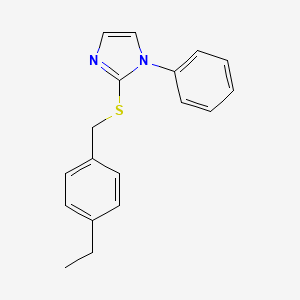

![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)

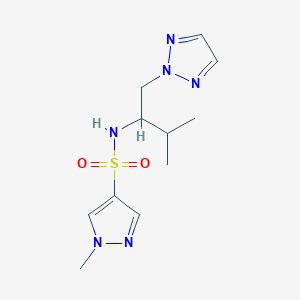

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)